Aspirin-Triggered Biosynthetic Origin: Pathway-Dependent Production Defines 17(R)-PD1's Distinct Identity
17(R)-Protectin D1 is biosynthesized exclusively via aspirin-acetylated COX-2 acting on DHA to yield 17R-HDHA, which is subsequently converted to the 17R-epimer of PD1. In contrast, endogenous protectin D1 (17S-PD1) is produced via 15-lipoxygenase (15-LOX) acting on DHA to yield 17S-HDHA [1]. In human cells, treatment with aspirin (10-100 μM) shifts the biosynthetic output from the 17S series to the 17R-epimeric series, with aspirin-acetylated COX-2 generating 17R-HDHA at rates approximately 40-60% of the native 15-LOX pathway under comparable substrate conditions [2].
| Evidence Dimension | Biosynthetic pathway dependence |
|---|---|
| Target Compound Data | Aspirin-acetylated COX-2 dependent; yields 17R configuration |
| Comparator Or Baseline | Endogenous PD1 (10R,17S): 15-lipoxygenase dependent; yields 17S configuration |
| Quantified Difference | Complete pathway shift upon aspirin exposure; 17R-HDHA production at 40-60% of native 17S-HDHA levels |
| Conditions | Human cells, aspirin treatment at 10-100 μM |
Why This Matters
For studies investigating aspirin-dependent resolution pharmacology or COX-2 versus LOX pathway contributions, only 17(R)-Protectin D1 provides the authentic aspirin-triggered epimer.
- [1] Serhan, C. N., et al. (2002). Novel proresolving aspirin-triggered DHA pathway. Journal of Experimental Medicine, 196(8), 1025-1037. View Source
- [2] Serhan, C. N., et al. (2006). Cell-cell interaction in the transcellular biosynthesis of novel omega-3-derived lipid mediators. Methods in Molecular Biology, 341, 227-250. View Source
